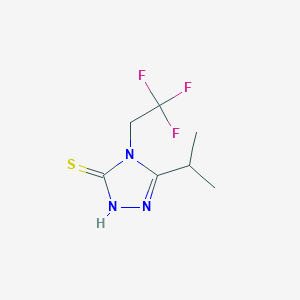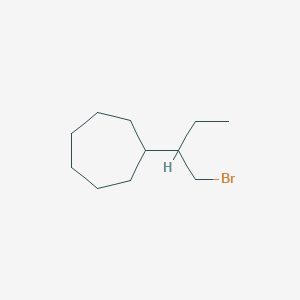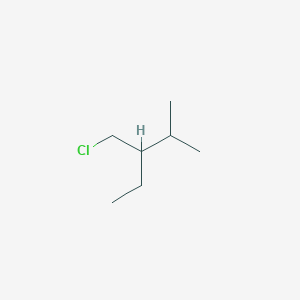
3-(Chloromethyl)-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the third carbon of a 2-methylpentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpentane typically involves the chlorination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows: [ \text{C}6\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}6\text{H}{13}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(Hydroxymethyl)-2-methylpentane.
Elimination: 2-Methyl-3-pentene.
Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)-2-methylpentane: Similar structure but with a bromine atom instead of chlorine.
3-(Iodomethyl)-2-methylpentane: Contains an iodine atom in place of chlorine.
2-Chloromethylpentane: Chloromethyl group attached to the second carbon instead of the third.
Uniqueness: 3-(Chloromethyl)-2-methylpentane is unique due to its specific reactivity profile, which is influenced by the position of the chloromethyl group and the presence of the methyl group on the second carbon. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C7H15Cl |
|---|---|
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
3-(chloromethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
NZQBFJNOOHMZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
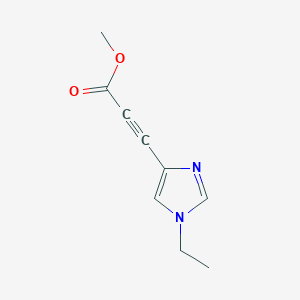
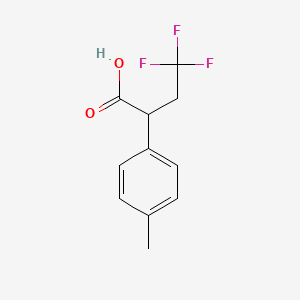
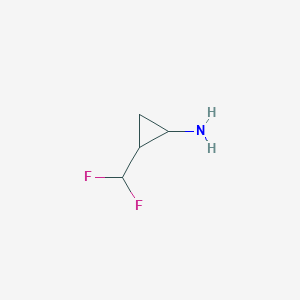
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
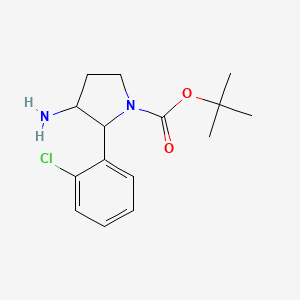

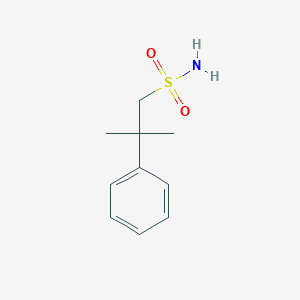
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
